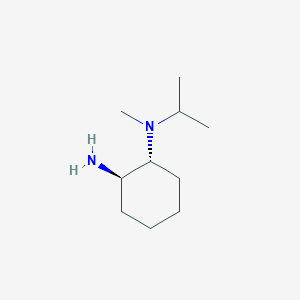
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C10H22N2. It is known for its applications in various chemical reactions and as a ligand in coordination chemistry. The compound is characterized by its two amine groups attached to a cyclohexane ring, with specific stereochemistry denoted by (1R,2R).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . This method involves the use of enantiopure 1,2-diaminocyclohexane as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar hydrolysis reactions, optimized for yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent racemization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Various amine derivatives.
Substitution: New carbon-nitrogen bonded compounds.
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is widely used in scientific research, including:
Chemistry: As a ligand in the preparation of complex molecules through multi-component reactions.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical agents, particularly as a chiral building block.
Industry: Utilized in the production of catalysts for polymerization reactions.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets include metal ions in coordination chemistry, and the pathways involve the formation of metal-ligand bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminocyclohexane: A simpler diamine without the N-methyl-N-(1-methylethyl) substitution.
N,N’-Dimethyl-1,2-cyclohexanediamine: A dimethylated derivative of 1,2-diaminocyclohexane.
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is unique due to its specific stereochemistry and the presence of the N-methyl-N-(1-methylethyl) groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This makes it particularly valuable in the development of enantioselective catalysts and pharmaceutical agents.
Propriétés
Numéro CAS |
620960-39-6 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
(1R,2R)-2-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12(3)10-7-5-4-6-9(10)11/h8-10H,4-7,11H2,1-3H3/t9-,10-/m1/s1 |
Clé InChI |
RMTPHTFZJYLTFX-NXEZZACHSA-N |
SMILES isomérique |
CC(C)N(C)[C@@H]1CCCC[C@H]1N |
SMILES canonique |
CC(C)N(C)C1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


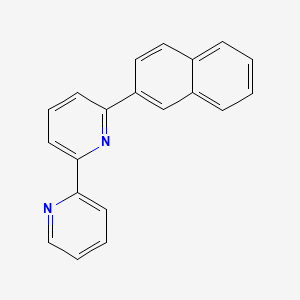
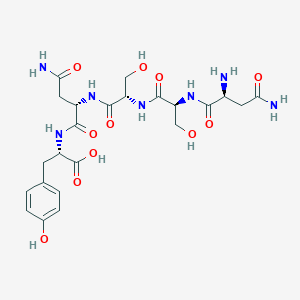


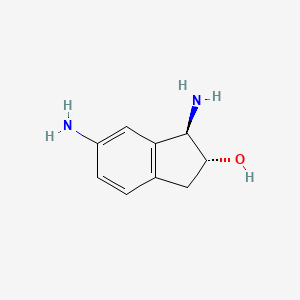
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
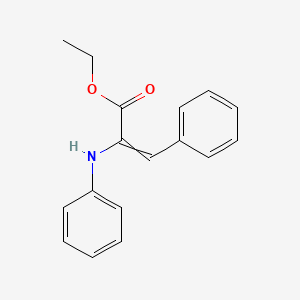
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
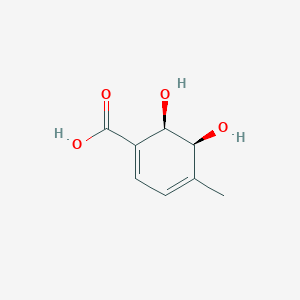
![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
